molecular formula C7H14ClNO3 B2720949 methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers CAS No. 1780689-03-3

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers

Cat. No. B2720949
CAS RN: 1780689-03-3
M. Wt: 195.64
InChI Key: BZOFOZFNRKKIPX-UHFFFAOYSA-N
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Description

“Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers” is a chemical compound with the CAS Number: 1780689-03-3 . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .


Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It has a molecular weight of 195.65 . It’s worth noting that it should be stored in a cool, dry place in a tightly closed container, away from air and oxidizing agents .

Scientific Research Applications

Stereoselective Synthesis

  • Stereodivergent Syntheses of Cyclobutane β-Dipeptides : Researchers have developed efficient methods for synthesizing enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides using cyclobutane-containing amino acid derivatives. These compounds represent the first β-amino acid oligomers with two directly linked cyclobutane residues, highlighting their potential as building blocks in peptide synthesis (Izquierdo et al., 2002).

Advanced Organic Synthesis Techniques

  • Photocyclization of α-Amido Alkylaryl Ketones : The photocyclization of α-amido alkylaryl ketones has been employed to achieve stereoselective synthesis of 2-aminocyclobutanols. This process involves gamma-hydrogen abstraction and 1,4-triplet biradical combination, demonstrating a novel approach to cyclobutanol formation with high diastereoselectivity (Griesbeck & Heckroth, 2002).

Structural Studies

  • X-ray Structural Analysis of Cyclobutane Diastereomers : The structural characteristics of diastereomeric cyclobutane derivatives have been studied using X-ray diffraction. These studies provide insights into the geometrical parameters and conformational preferences of cyclobutane rings in crystalline forms, contributing to our understanding of their stereochemical behavior (Razin et al., 2007).

Novel Synthesis Pathways

  • Unified Synthesis of Cyclobutane Amino Acid Stereoisomers : A unified approach has been developed for the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, showcasing the versatility of cyclobutane derivatives in stereocontrolled organic synthesis (André et al., 2013).

Application in PET Imaging

  • Synthesis of PET Tracers : The fluorine-18 labeled derivative of cyclobutane amino acid, specifically for tumor imaging in positron emission tomography (PET), has been synthesized, demonstrating the potential biomedical applications of these cyclobutane derivatives (Shoup & Goodman, 1999).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment, and to follow safety protocols when using it .

properties

IUPAC Name

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(8)2-5(3-7)4-9;/h5,9H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOFOZFNRKKIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1780689-03-3
Record name methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
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